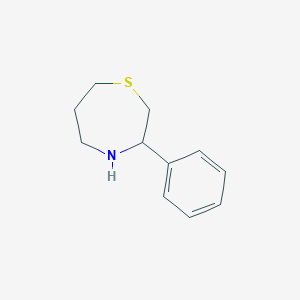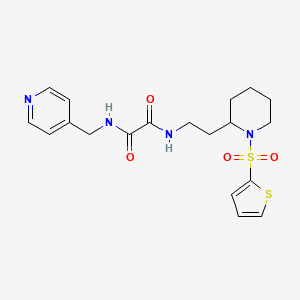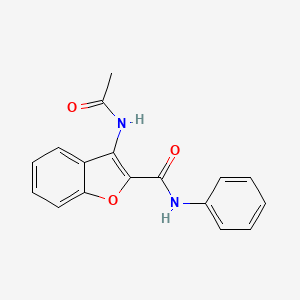![molecular formula C12H14N4OS B2596669 N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide CAS No. 440332-72-9](/img/structure/B2596669.png)
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. It has the molecular formula C12H14N4OS and a molecular weight of 262.33 .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which is a core structure in the compound, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline ring attached to an acetamide group via an ethylamine linker .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Transformation and Synthesis of Quinazoline Derivatives : Research by Markosyan et al. (2018) highlights the transformation of 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile into chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, which undergoes cyclization to form various quinazoline derivatives. This work showcases the chemical versatility of quinazoline-based compounds, including the synthesis of bis-quinazolines linked through a CH2S bridge, demonstrating the compound's utility in creating complex molecular architectures Markosyan et al., 2018.
Pharmacological Evaluation of Analogues : Shukla et al. (2012) focus on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including quinazoline derivatives, as glutaminase inhibitors. Their research underscores the potential therapeutic applications of such compounds in cancer treatment, highlighting the importance of quinazoline derivatives in developing new drugs Shukla et al., 2012.
Pharmacological and Biological Activity
Anticancer Activity : A study on the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, including quinazoline-based compounds, reveals their potential as antitumor agents. The research indicates the importance of structural modifications in enhancing the anticancer activity of these compounds Santagati et al., 1994.
Anti-ulcerogenic and Anti-ulcerative Colitis Activity : Alasmary et al. (2017) synthesized novel quinazoline and acetamide derivatives, evaluating their efficacy as anti-ulcerogenic agents and in treating ulcerative colitis. Their findings suggest these compounds can serve as potent treatments for such conditions, with superior activity compared to standard drugs and no reported side effects on liver and kidney functions Alasmary et al., 2017.
Direcciones Futuras
Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future directions of “N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” could be in the exploration of these medicinal activities.
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinazoline derivatives have been reported to exhibit a broad range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Propiedades
IUPAC Name |
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(17)13-6-7-14-11-9-4-2-3-5-10(9)15-12(18)16-11/h2-5H,6-7H2,1H3,(H,13,17)(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWRLHPWVZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)
![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)




![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)

